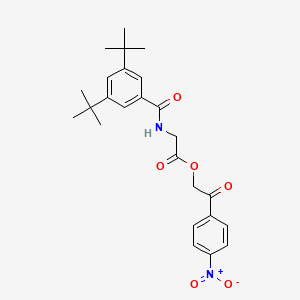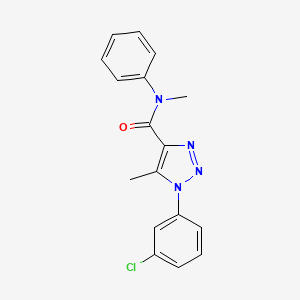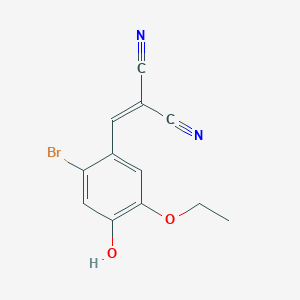![molecular formula C21H22F2N6O3S B4624797 ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 1006342-60-4](/img/structure/B4624797.png)
ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
説明
The compound is part of a broader class of chemicals that have been synthesized and studied for their unique reactivities and potential applications. These compounds are derived from pyrazole and pyrimidine cores and modified with various functional groups to explore their chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, starting from basic building blocks like ethyl cyanoacetate, trifluoroacetic anhydride, and aqueous hydrazine. These components undergo condensation, chloridization, and further condensation reactions to create the desired functionalized pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones derivatives with specific substituents (Wu et al., 2006).
Molecular Structure Analysis
The molecular structures of these compounds are characterized by their pyrazole and pyrimidine rings, which are modified with various substituents. These modifications significantly influence the compound's reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate their structures, revealing details about their conformations and electronic distributions (Yang, 2009).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cyclization, condensation with reagents like hydrazine, and transformations with different nucleophiles to form new heterocyclic systems. Their reactivity is exploited to synthesize novel derivatives with potential biological activities and for the creation of fused heterocyclic systems (Youssef et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are influenced by the nature of the substituents on the core pyrazole and pyrimidine rings. These properties are essential for determining the compound's suitability for various applications, including its potential use as a fluorophore due to its strong fluorescence intensity compared to its analogues (Wu et al., 2006).
科学的研究の応用
Synthesis and Reactivity
Research has focused on the synthesis of pyrimidine derivatives and their reactivity with various reagents. For instance, the preparation of thiazolo[3,2-a]pyrimidine derivatives involves hydrolysis and cyclization processes, showcasing the compound's potential for transformation into heterocyclic systems with biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011). Similarly, the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines demonstrates the unique reactivity of certain pyrazole derivatives, leading to novel fluorescent molecules and potential agricultural inhibitors (Wu et al., 2006).
Antimicrobial Evaluation
Several studies have been conducted on the antimicrobial properties of new pyrimidine derivatives. For example, novel chromone-pyrimidine coupled derivatives were synthesized and evaluated for their antimicrobial activities, showing significant potential against bacterial and fungal strains. The study also explored the compounds' modes of action and safety profiles, indicating their viability as oral drug candidates with non-toxic nature (Tiwari et al., 2018).
Biological Importance and Activity
The development of heterocyclic compounds derived from pyrimidinecarboxylate has been a subject of interest due to their biological significance. These compounds have been transformed into related fused heterocyclic systems and evaluated for their biological activities, highlighting the potential for discovering new therapeutic agents (Youssef et al., 2013).
Antibacterial Agents
Research into novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents has yielded compounds with high activity levels. This emphasizes the importance of structural diversity in the development of effective antibacterial compounds (Azab et al., 2013).
特性
IUPAC Name |
ethyl 6-[[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanylmethyl]-4-(1-ethylpyrazol-4-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O3S/c1-4-29-9-12(8-25-29)17-16(20(30)32-5-2)15(27-21(31)28-17)10-33-19-13(7-24)11(3)6-14(26-19)18(22)23/h6,8-9,17-18H,4-5,10H2,1-3H3,(H2,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUECWMNDCGGLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(=C(NC(=O)N2)CSC3=C(C(=CC(=N3)C(F)F)C)C#N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901100408 | |
| Record name | Ethyl 6-[[[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio]methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
CAS RN |
1006342-60-4 | |
| Record name | Ethyl 6-[[[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio]methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006342-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-[[[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio]methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4624733.png)


![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4624747.png)

![3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4624753.png)
![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)

![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B4624760.png)

![2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B4624790.png)

![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B4624816.png)